2,3,6-trimethylcyclohexan-1-one
Overview
Description
2,3,6-trimethylcyclohexan-1-one is an organic compound with the molecular formula C9H16O and a molecular weight of 140.2227 g/mol . It is a derivative of cyclohexanone, characterized by the presence of three methyl groups at the 2nd, 3rd, and 6th positions of the cyclohexane ring. This compound is a colorless, oily liquid with a pungent odor and is slightly miscible with water .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2,3,6-trimethylcyclohexan-1-one can be synthesized through various methods. One common approach involves the alkylation of cyclohexanone with methylating agents under controlled conditions. Another method includes the hydrogenation of trimethylphenol derivatives .
Industrial Production Methods: In industrial settings, cyclohexanone, 2,3,6-trimethyl- is often produced via catalytic hydrogenation of trimethylphenol in the presence of a suitable catalyst such as palladium or platinum. The reaction is typically carried out at elevated temperatures and pressures to achieve high yields .
Chemical Reactions Analysis
Types of Reactions: 2,3,6-trimethylcyclohexan-1-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert it into alcohols.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as amines and alcohols can be used under acidic or basic conditions.
Major Products:
Oxidation: Trimethylcyclohexanone can be converted to trimethylcyclohexanone carboxylic acid.
Reduction: The major product is trimethylcyclohexanol.
Substitution: Products vary depending on the nucleophile used, such as trimethylcyclohexylamine or trimethylcyclohexyl ether.
Scientific Research Applications
2,3,6-trimethylcyclohexan-1-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of cyclohexanone, 2,3,6-trimethyl- involves its interaction with various molecular targets. In reduction reactions, for example, the carbonyl group undergoes nucleophilic attack by hydride ions, leading to the formation of alcohols. The presence of methyl groups influences the reactivity and stability of the compound, affecting its interaction with enzymes and other biological molecules .
Comparison with Similar Compounds
2,3,6-trimethylcyclohexan-1-one can be compared with other similar compounds such as:
Cyclohexanone: Lacks the methyl groups, making it less sterically hindered and more reactive in certain reactions.
2,2,6-Trimethylcyclohexanone: Similar in structure but differs in the position of the methyl groups, affecting its chemical properties and reactivity.
3,3,5-Trimethylcyclohexanone: Another isomer with different methyl group positions, leading to variations in its physical and chemical behavior.
This compound is unique due to the specific placement of its methyl groups, which imparts distinct steric and electronic effects, influencing its reactivity and applications in various fields .
Properties
IUPAC Name |
2,3,6-trimethylcyclohexan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c1-6-4-5-7(2)9(10)8(6)3/h6-8H,4-5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUKYTXOAQJIBTL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(C(=O)C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10962347 | |
Record name | 2,3,6-Trimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
42185-47-7 | |
Record name | 2,3,6-Trimethylcyclohexanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=42185-47-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanone, 2,3,6-trimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042185477 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,3,6-Trimethylcyclohexan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10962347 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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